Bopindolol
Descripción general
Descripción
Bopindolol es un antagonista beta-adrenérgico, comúnmente conocido como betabloqueante. Es un profármaco éster del metabolito activo pindolol. This compound se utiliza principalmente en el manejo de la hipertensión, el edema, las taquicardias ventriculares y la fibrilación auricular . Funciona bloqueando de forma no selectiva los receptores beta-1 adrenérgicos, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial .
Aplicaciones Científicas De Investigación
Bopindolol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Bopindolol ejerce sus efectos bloqueando de forma no selectiva los receptores beta-1 adrenérgicos en el corazón. Esta inhibición reduce los efectos de la epinefrina y la norepinefrina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial . Además, this compound inhibe la producción de renina al unirse a los receptores beta-2 en el aparato yuxtaglomerular, reduciendo así la producción de angiotensina II y aldosterona .
Compuestos Similares:
Pindolol: El metabolito activo de this compound, también un antagonista beta-adrenérgico no selectivo.
Propranolol: Otro betabloqueante no selectivo utilizado para indicaciones similares.
Atenolol: Un antagonista beta-1 adrenérgico selectivo con menos efectos secundarios en el sistema respiratorio.
Singularidad de this compound: This compound es único debido a su naturaleza de profármaco, lo que permite una liberación sostenida y una acción prolongada de su metabolito activo, pindolol . Esta característica lo hace particularmente eficaz en el manejo de afecciones crónicas como la hipertensión y las arritmias .
Análisis Bioquímico
Biochemical Properties
Bopindolol interacts with both 1- and 2-adrenoceptors (ARs), producing a sustained blockade . It also interacts with 5-HT receptors . These interactions are likely to determine the unique pharmacological characteristics of this compound .
Cellular Effects
This compound influences cell function by inhibiting the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure . It also inhibits renin secretion , which can impact cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by non-selectively blocking beta-1 adrenergic receptors mainly in the heart . This inhibits the effects of epinephrine and norepinephrine . It also inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully detailed in the available literature. It is known that this compound is rapidly metabolised to an active hydrolysed form .
Metabolic Pathways
This compound is involved in the metabolic pathways of the adrenergic system, interacting with enzymes and cofactors associated with the production and regulation of epinephrine, norepinephrine, renin, angiotensin II, and aldosterone .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de bopindolol implica varios pasos:
- La reacción de 4-hidroxi-2-metilindol con epiclorhidrina en presencia de lejía conduce a la formación de 2-metil-4-(oxiran-2-ilmetoximetil)-1H-indol.
- La adición de tert-butilamina a este intermedio da como resultado 4-(2-hidroxi-3-tert-butilaminopropoxi)-2-metilindol.
- Finalmente, la formación del éster con anhídrido benzoico en presencia de triamida de ácido hexametilfosfórico completa la síntesis de this compound .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) se utilizan para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Bopindolol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación y Reducción: El metabolito activo puede sufrir reacciones de oxidación y reducción adicionales, lo que lleva a la formación de varios metabolitos.
Reactivos y Condiciones Comunes:
Hidrólisis: Las esterasas son las enzimas principales que intervienen en la hidrólisis del this compound.
Oxidación y Reducción: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Productos Principales:
Hidrólisis: Ácido benzoico y 4-(3-tert-butilamino-2-hidroxipropoxi)-2-metilindol.
Oxidación y Reducción: Varios metabolitos oxidados y reducidos del compuesto activo.
Comparación Con Compuestos Similares
Pindolol: The active metabolite of bopindolol, also a non-selective beta-adrenergic antagonist.
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 adrenergic antagonist with fewer side effects on the respiratory system.
Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for sustained release and prolonged action of its active metabolite, pindolol . This characteristic makes it particularly effective in managing chronic conditions like hypertension and arrhythmias .
Actividad Biológica
Bopindolol, a non-selective beta-adrenergic antagonist, is primarily recognized for its role in managing cardiovascular conditions. It is a prodrug of pindolol, which exhibits intrinsic sympathomimetic activity (ISA) and interacts with multiple adrenergic receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and clinical implications.
This compound functions by blocking beta-1 and beta-2 adrenergic receptors, which are crucial for mediating the effects of catecholamines like epinephrine and norepinephrine. This blockade results in decreased heart rate and blood pressure. Additionally, this compound inhibits renin secretion by binding to beta-2 receptors in the juxtaglomerular apparatus, leading to reduced production of angiotensin II and aldosterone, which are responsible for vasoconstriction and fluid retention .
Key Actions:
- Beta-1 Adrenergic Receptor Antagonism: Reduces cardiac output and heart rate.
- Beta-2 Adrenergic Receptor Interaction: Inhibits renin secretion.
- Partial Agonist Activity: Provides some sympathomimetic effects without full activation of the receptor.
Pharmacological Properties
This compound's pharmacological profile includes:
- Non-selectivity for Beta Receptors: It acts on both beta-1 and beta-2 receptors with low affinity for beta-3 receptors .
- Intrinsic Sympathomimetic Activity: This property allows it to stabilize heart function without causing excessive bradycardia or hypotension.
- Membrane Stabilizing Effects: Although it does not exhibit significant anesthetic-like activity, it may influence membrane dynamics .
Case Study 1: Long-term Efficacy
In a clinical trial involving healthy volunteers, this compound demonstrated sustained beta-blockade even after 24 hours post-administration. Dosages of 4 mg and 10 mg resulted in significant reductions in mean arterial pressure and heart rate, confirming its long duration of action .
Case Study 2: Binding Site Identification
A study utilizing molecular modeling techniques identified specific binding sites for this compound on the beta-adrenergic receptors. The interaction was primarily between functional groups of this compound and specific amino acids within the receptor structure, suggesting a complex mechanism that contributes to its pharmacological effects .
Comparative Data Table
Property | This compound |
---|---|
Type | Non-selective beta-blocker |
Mechanism | Beta-1 and Beta-2 receptor antagonist |
Intrinsic Sympathomimetic Activity | Yes |
Affinity for Beta-3 | Low |
Duration of Action | Long-lasting |
Clinical Uses | Hypertension, anxiety disorders |
Research Findings
Recent studies have highlighted this compound's potential benefits beyond traditional beta-blockade:
Propiedades
IUPAC Name |
[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022684 | |
Record name | Bopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bopindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
Record name | Bopindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62658-63-3, 69010-88-4 | |
Record name | Bopindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bopindolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bopindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BOPINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bopindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152–153 [malonate salt], 152 - 153 °C | |
Record name | Bopindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bopindolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bopindolol is a β-adrenoceptor antagonist, meaning it binds to β-adrenoceptors and blocks the binding of endogenous agonists like adrenaline and noradrenaline. [, , ] This blockade inhibits the activation of adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] The downstream effects of this mechanism include a decrease in heart rate, reduced myocardial contractility, and a decrease in blood pressure. [, , , , ]
ANone:
- Molecular Formula: C26H32N2O5 []
- Molecular Weight: 452.5 g/mol []
- Spectroscopic Data: While the provided research doesn't go into detail on specific spectroscopic data, it's worth noting that techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize the structure of organic compounds like this compound. []
ANone: The provided research primarily focuses on this compound's pharmacological properties. Information on material compatibility, stability outside biological systems, and non-medical applications is not discussed.
ANone: this compound is primarily investigated for its therapeutic properties as a β-blocker. The provided research does not indicate any inherent catalytic properties or applications outside its pharmacological role.
A: While the provided research doesn't mention specific computational studies, it highlights the use of Schild plots to determine pKB values, indicating the application of pharmacological modeling to understand this compound's interaction with β-adrenoceptors. []
A: Research indicates that this compound's long duration of action is likely due to the activity of its two metabolites, 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) and 20-785 (4-(3-tert-butylaminopropoxy)-2-carboxylindole). [, ] The presence of specific structural features like the indole ring and the tert-butylamino group are likely crucial for its β-blocking activity. [, ] Additionally, its lipophilicity, higher than some other β-blockers, contributes to its slow dissociation from β-adrenoceptors and prolonged action. [, ]
ANone:
- Absorption: this compound is well-absorbed after oral administration. [, ]
- Metabolism: this compound is a prodrug metabolized into its active form. [, ]
- In vivo activity and efficacy: this compound effectively lowers blood pressure and heart rate in hypertensive patients. [, , , , , ] Its long duration of action allows for once-daily dosing. [, ] Some research suggests it may have a more favorable effect on plasma lipids compared to other β-blockers. [, ]
ANone:
- Cell-based assays: Research demonstrates this compound's ability to reduce β-adrenoceptor density in human mononuclear leukocytes and S49 murine lymphoma cells in vitro. [, ]
- Animal models: Studies in spontaneously hypertensive rats (SHR) demonstrate this compound's effectiveness in lowering blood pressure, reducing heart rate, and potentially offering protective effects against cardiac hypertrophy and fibrosis. [, , ]
- Clinical trials: Multiple clinical trials confirm this compound's efficacy in lowering blood pressure in hypertensive patients, both as monotherapy and in combination with diuretics. [, , , , , , , , , , ] Studies also show its effectiveness in treating angina pectoris by improving exercise tolerance and reducing the frequency of anginal attacks. [, , ]
ANone: The provided research primarily focuses on the pharmacological properties and clinical efficacy of this compound. It doesn't delve into specific mechanisms of resistance or cross-resistance.
ANone: The provided research focuses on the systemic effects of this compound and does not discuss specific drug delivery and targeting strategies.
A: While not explicitly detailed, the research implies the use of standard analytical techniques like high-performance liquid chromatography (HPLC) for measuring this compound and its metabolites in biological samples. [] Radioligand binding assays using radiolabeled ligands like [3H]CGP12177 and [125I]iodocyanopindolol are employed to study its interaction with β-adrenoceptors. [, , , ]
ANone: The provided research focuses on the clinical pharmacology of this compound and doesn't provide information on its environmental impact or degradation pathways.
A: While the research mentions this compound's good oral bioavailability, it doesn't offer specific details on its dissolution rate or solubility in different media. []
ANone: The provided research primarily focuses on this compound's pharmacodynamic and pharmacokinetic properties and does not offer information on its immunogenicity or potential to induce immunological responses.
ANone: The provided research does not discuss specific drug-transporter interactions associated with this compound.
ANone: The provided research does not provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes.
A: While the research doesn't explicitly address biodegradability, it extensively discusses the metabolism and elimination of this compound, indicating its breakdown within biological systems. [] Information on its biocompatibility beyond its intended pharmacological targets is limited.
A: Yes, several other β-blockers are available, each with its own pharmacological profile and clinical indications. Some commonly used alternatives include Atenolol, Metoprolol, and Propranolol. [, , , , , , , , , ] The choice of the most appropriate β-blocker depends on individual patient factors and therapeutic goals.
ANone: Key research infrastructure and resources include:
- Animal models: Spontaneously hypertensive rats (SHR) are valuable for studying hypertension and evaluating the efficacy of antihypertensive drugs like this compound. [, , ]
- Cell lines: Human mononuclear leukocytes and S49 murine lymphoma cells are used to investigate the in vitro effects of this compound on β-adrenoceptors. [, ]
- Analytical techniques: HPLC, radioligand binding assays, and potentially other analytical methods are crucial for characterizing, quantifying, and studying the interaction of this compound with its target. [, , , , ]
ANone: The provided research highlights the development of this compound as a new, long-acting β-blocker with a unique pharmacological profile. Key milestones include:
- Discovery and initial characterization: this compound's potent and long-lasting β-blocking activity, along with its mild intrinsic sympathomimetic activity, were established in early pharmacological studies. [, , ]
- Clinical trials demonstrating efficacy: Numerous clinical trials confirmed this compound's effectiveness in lowering blood pressure in hypertensive patients, establishing its role as a valuable therapeutic option. [, , , , , , , , , , ]
- Understanding its unique mechanism of action: Research elucidated this compound's slow dissociation from β-adrenoceptors as a key factor contributing to its prolonged duration of action. [, ]
ANone: this compound research exemplifies cross-disciplinary collaboration between:
- Pharmacology and medicinal chemistry: Understanding this compound's structure-activity relationship is crucial for optimizing its pharmacological properties and potentially developing new β-blockers with improved therapeutic profiles. [, , ]
- Clinical pharmacology and cardiology: Translating this compound's pharmacological properties into effective clinical treatments for hypertension and angina pectoris requires close collaboration between these disciplines. [, , , , , , , , , , ]
- Analytical chemistry and pharmacology: Developing and validating accurate and sensitive analytical methods is essential for studying this compound's pharmacokinetics, metabolism, and interaction with its target. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.